molecular formula C3H6N4 B3053261 1H-Imidazole-1,2-diamine CAS No. 52534-90-4

1H-Imidazole-1,2-diamine

Cat. No. B3053261
CAS RN: 52534-90-4
M. Wt: 98.11 g/mol
InChI Key: IGABGCQXXYNDCA-UHFFFAOYSA-N
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Description

1H-Imidazole-1,2-diamine is a chemical compound with the molecular formula C3H6N4 and a molecular weight of 98.11 . It is a derivative of imidazole, a heterocyclic compound that plays a pivotal role in the synthesis of biologically active molecules .


Synthesis Analysis

Imidazole derivatives, including 1H-Imidazole-1,2-diamine, can be synthesized through diverse multicomponent reactions conducted under different conditions . Some of the well-known methods for the synthesis of substituted imidazoles are Van Leusen, Debus-Radziszewski, Marckwald, and Wallach . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .


Chemical Reactions Analysis

Imidazole and its derivatives, including 1H-Imidazole-1,2-diamine, are involved in a wide range of chemical reactions. They play a pivotal role in the synthesis of biologically active molecules . There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Scientific Research Applications

Synthesis and Characterization

1H-Imidazole-1,2-diamine derivatives have been extensively researched in the context of synthesis and characterization of novel compounds. For instance, new fluorinated polyamides with tetraphenyl imidazole moieties were synthesized using a novel aromatic diamine, demonstrating excellent thermal stability and flame retardancy (Chen et al., 2021). Additionally, the synthesis of polyimides containing triaryl imidazole side groups highlights the versatility of these compounds in material science, particularly in creating polymers with unique physical properties (Rafiee & Rasekh, 2017).

Organic Chemistry and Catalysis

In organic chemistry, 1H-Imidazole-1,2-diamine derivatives play a crucial role. They are used in various synthetic pathways and as intermediates in the preparation of diverse chemical compounds. For example, they are involved in the synthesis of novel imidazoles and oxazoles through aldimine cross-coupling, indicating their utility in constructing complex heterocyclic structures (Kison & Opatz, 2009).

Fluorescent Probes and Optical Properties

1H-Imidazole-1,2-diamine derivatives have also been explored for their potential in developing fluorescent probes. A study demonstrated the synthesis of a Zn~(2+) fluorescent probe using 1H-Imidazole-1,2-diamine, indicating its applicability in fluorescence and optical studies (Zheng Wen-yao, 2012).

Polymer Science

In polymer science, these derivatives are key in synthesizing polyimides with high thermal stability and solubility in organic solvents, as evidenced by the synthesis of polyimides from an unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent group (Ghaemy & Alizadeh, 2009).

Safety and Hazards

When handling 1H-Imidazole-1,2-diamine, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Imidazole and its derivatives, including 1H-Imidazole-1,2-diamine, have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research will likely continue to explore greener and more efficient imidazole synthesis methods .

properties

IUPAC Name

imidazole-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-3-6-1-2-7(3)5/h1-2H,5H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABGCQXXYNDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570255
Record name 1H-Imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52534-90-4
Record name 1H-Imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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